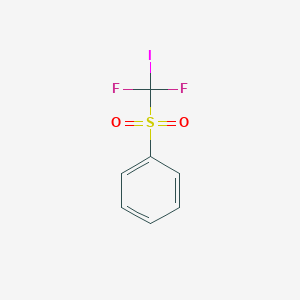

((Difluoroiodomethyl)sulfonyl)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonyl-containing compounds can be complex and often requires specific reagents and conditions. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is used for the conversion of thioglycosides to glycosyl triflates, which are key intermediates in the formation of diverse glycosidic linkages . Another synthesis approach involves the metalation reactions of dilithiated species such as 2-lithio((1-lithio-1-methylethyl)sulfonyl)benzene, which can lead to the formation of five-membered heterocyclic compounds containing the sulfonyl group .

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds can be quite varied. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide involves the formation of a complex molecule with multiple functional groups, including a sulfonyl group . The structure of such compounds is typically characterized using techniques like FT-IR and NMR spectroscopy.

Chemical Reactions Analysis

Sulfonyl groups can participate in a variety of chemical reactions. For example, the sulfonylation of the benzylic C-H bond is achieved through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite, with sodium metabisulfite acting as a surrogate for sulfur dioxide . Additionally, the electrophilic cyclization of o-alkynyl thioanisoles using a dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt leads to the synthesis of benzo[b]thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds can be influenced by their molecular structure. For instance, the separation of benzene and hexane by solvent extraction with ionic liquids containing the bis{(trifluoromethyl)sulfonyl}amide group shows that the length of the alkyl-substituent chain on the imidazolium cation affects the extractive separation efficiency . The synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers demonstrates how the degree of fluorination can affect properties like water uptake, proton conductivity, and methanol permeability in proton exchange membranes .

Applications De Recherche Scientifique

Ionic Liquid Applications : Research has shown that certain ionic liquids, such as 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl) sulfonyl}amide, can effectively separate aromatic hydrocarbons like benzene from alkanes. This suggests potential applications in processes like liquid extraction for removing aromatic compounds from alkane mixtures (Arce, Earle, Rodríguez, & Seddon, 2007).

Chemical Synthesis : A palladium-catalyzed sulfonylation of 2-aryloxypyridines has been developed, which includes the direct sulfonylation on the ortho-position of the benzene ring. This process is effective for both electron-rich and electron-deficient substrates, leading to the synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).

Sulfonylation Reactions : Sulfonylation reactions of benzene and its derivatives have been carried out under solvent-free conditions using microwave irradiation. This research highlights the efficiency of microwave irradiation in enhancing the reactivity of various sulfonylating agents (Marquié, Laporterie, Dubac, Roques, & Desmurs, 2001).

Sulfonyl Fluoride Synthesis : The synthesis of sulfonyl fluorides, which are valuable in various applications including click chemistry, can be achieved through an electrochemical approach. This method uses thiols or disulfides with KF as a fluoride source, providing a mild and environmentally friendly process (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).

Molecular Dynamics Studies : Molecular dynamics simulations and spectroscopic measurements have been used to study the local structure and intermolecular dynamics of mixtures involving benzene and certain ionic liquids. These studies provide insights into the behavior of these mixtures at a molecular level, which can have implications in various chemical processes (Lynden-Bell, Xue, Tamas, & Quitevis, 2014).

Polymer Chemistry : Research on poly(arylene ether)s carrying pendent functional groups has been conducted. The synthesis of these polymers involved a nucleophilic aromatic substitution reaction and subsequent cross-coupling reactions, showcasing potential applications in material science (Tatli, Selhorst, & Fossum, 2013).

Metal-Organic Framework Catalysis : A robust metal-organic framework has been shown to catalyze the three-component coupling of sulfonyl azides, alkynes, and amines. This demonstrates the utility of metal-organic frameworks in facilitating complex chemical reactions (Yang, Cui, Zhang, Zhang, & Su, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

[difluoro(iodo)methyl]sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPDDCLPIKKOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478834 | |

| Record name | Benzene, [(difluoroiodomethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((Difluoroiodomethyl)sulfonyl)benzene | |

CAS RN |

802919-90-0 | |

| Record name | Benzene, [(difluoroiodomethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)